N-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that features an indole moiety, a sulfonamide group, and an acetamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: The indole derivative is then reacted with a sulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide.
Attachment of the Hydroxyethyl Group: The sulfonamide is further reacted with an epoxide or a halohydrin to introduce the hydroxyethyl group.
Formation of the Final Compound: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include ketones, carboxylic acids, and aldehydes.
Reduction: Products include primary or secondary amines.
Substitution: Products include halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)acetamide is studied for its potential as an enzyme inhibitor or receptor ligand. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising candidate for pharmaceutical development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)sulfamoyl)phenyl)acetamide: Lacks the methyl group on the indole ring.
N-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)propionamide: Has a propionamide group instead of an acetamide group.
N-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)benzamide: Contains a benzamide group instead of an acetamide group.
Uniqueness
The presence of the methyl group on the indole ring and the specific arrangement of functional groups in N-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)acetamide confer unique chemical properties and biological activities. This compound’s specific structure allows for distinct interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[4-[[2-hydroxy-2-(1-methylindol-3-yl)ethyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13(23)21-14-7-9-15(10-8-14)27(25,26)20-11-19(24)17-12-22(2)18-6-4-3-5-16(17)18/h3-10,12,19-20,24H,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMNAXOVRRTVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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